3-Phenylimidazo[2,1-b]thiazole
Description
Properties
CAS No. |
32189-02-9 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-phenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-14-11-12-6-7-13(10)11/h1-8H |
InChI Key |
SMEJIYARBCBMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=CN23 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Comparative Data Table of Preparation Methods
Analytical and Characterization Techniques
The synthesized this compound and its derivatives are typically characterized by:
- Infrared Spectroscopy (IR): Identification of functional groups such as C=N, P=O, and hydrazone linkages.
- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR provide detailed information on the chemical environment of hydrogen and carbon atoms, confirming ring formation and substitution patterns.
- Elemental Analysis: Confirms the empirical formula and purity.
- Melting Point Determination: Used as a preliminary purity check.
- Mass Spectrometry: Confirms molecular weight and structural features.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl ring and the heterocyclic nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic system.
Scientific Research Applications
Anticancer Activity
Inhibition of Cancer Cell Proliferation: Research indicates that various derivatives of imidazo[2,1-b]thiazole possess significant antiproliferative activity against several human cancer cell lines . For instance, novel imidazo[2,1-b]thiazole-based agents have demonstrated potential as focal adhesion kinase (FAK) inhibitors, which are crucial in cancer cell migration and survival . Specific compounds have shown potent cytotoxicity in HeLa cells (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), and THP1 (leukemia) cell lines .
Case Study: 3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole (4j): Compound 4j, a derivative of 3,6-diphenylimidazo[2,1-b]thiazole, has exhibited notable anticancer activity. In HeLa cells, it achieved an IC50 value of 6.5 μM, indicating strong cytotoxic effects . Further analysis revealed that compound 4j induces apoptosis through the activation of caspase-3 and caspase-8, key proteins in the apoptotic pathway. Additionally, FACS analysis showed that this compound causes cell cycle arrest in the G0/G1 phase, preventing cancer cells from further dividing .
Activity Against Pancreatic Cancer Cells: A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, closely related to imidazo[2,1-b]thiazoles, were synthesized and screened for their in vitro antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells, including SUIT-2, Capan-1, and Panc-1 . Compounds 9c and 9l showed significant in vitro antiproliferative activity on all three preclinical models, with IC50 values ranging from 5.11 to 10.8 µM. Compound 9c also significantly inhibited the migration rate of SUIT-2 and Capan-1 cells in scratch wound-healing assays .
Other Potential Applications
While the primary focus of research on 3-phenylimidazo[2,1-b]thiazole derivatives is their anticancer potential, the thiazole scaffold is known for a wide range of pharmacological activities .
Antimicrobial Activity: Thiazole derivatives exhibit diverse therapeutic actions, including antimicrobial activity. Some derivatives have shown antibacterial activity against a range of bacteria, including B. subtilis, S. aureus, and S. epidermidis . The effectiveness of these compounds varies based on their structural characteristics and the specific microbial targets .
Other Activities: Thiazole derivatives have demonstrated various other activities, including antitubercular, antidiabetic, anticonvulsant, and anti-inflammatory actions .
Structural Diversity and Activity
The diverse pharmacological activities of thiazole derivatives are attributed to their structural versatility, which allows for the modulation of their biological activity . By modifying the substituents on the thiazole ring, researchers can optimize the bioavailability, selectivity, and toxicity profiles of these compounds . The presence of specific substituents, such as trifluoromethylphenyl or chlorophenyl groups, can significantly impact the anti-proliferative properties of these compounds .
Mechanism of Action
The mechanism of action of 3-Phenylimidazo[2,1-b]thiazole varies depending on its application. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of protein kinases and the activation of caspases . Molecular docking studies have revealed that the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
(a) Substituted Phenyl Derivatives
- 5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole: Exhibits potent antitubercular activity (MIC: <1 µg/mL), outperforming non-chlorinated analogues. The nitroso group at C5 and chlorine at the para position synergistically enhance mycobacterial membrane disruption .
- 3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazole : Partial hydrogenation reduces planarity, diminishing intercalation with DNA/RNA targets but improving solubility for CNS applications .
(b) Benzo-Fused Analogues
- Benzo[d]imidazo[2,1-b]thiazole derivatives: Extended conjugation enhances π-stacking with bacterial DNA gyrase, yielding lower MIC values (7.05–14.49 mM) against nontuberculous mycobacteria (NTMs) compared to non-fused imidazo[2,1-b]thiazoles (10.22–14.59 mM) .
(c) Spiro and Hybrid Derivatives
- Spirooxindole-imidazo[2,1-b]thiazole hybrids : Exhibit stereoselective anticancer activity. The spirooxindole moiety targets p53-MDM2 interactions, while the thiazole core disrupts kinase signaling (IC₅₀: 0.8 µM for VEGFR2 inhibition) .
Photophysical Properties in Material Science
3-Phenylimidazo[2,1-b]thiazole derivatives serve as ligands in Ir(III) phosphorescent complexes. Structural modifications drastically alter emission profiles:
- 3-Methyl-6-phenylimidazo[2,1-b]thiazole (mpmt) : Red emitter (λₑₘ: 633 nm) with 31.6% quantum efficiency. The methyl group stabilizes the HOMO-LUMO gap .
- CF3-Substituted Derivatives (mtfpmt) : Electron-withdrawing CF3 induces a 50 nm blue shift (λₑₘ: 585 nm) and enhances color purity (>92%) due to reduced triplet-state energy .
Table 2: Photophysical Properties of Ir(III) Complexes
Q & A
Q. What are the common synthetic routes for 3-Phenylimidazo[2,1-b]thiazole derivatives?
The Hantzsch thiazole synthesis is a foundational method, involving cyclocondensation of α-haloketones with thioureas or thioamides under reflux conditions. Microwave-assisted synthesis has also been optimized to improve yields and reduce reaction times (e.g., 4921–4924 yields in 2 hours for N-phenyl derivatives) . Regioselective functionalization, such as iodine-catalyzed C(sp²)–H sulfenylation, enables precise modification of the core scaffold using sulfonyl hydrazides under metal-free conditions .
Q. What pharmacological activities are associated with this compound scaffolds?
These derivatives exhibit broad biological activities:
- Antimicrobial : Compounds like 6-(1-benzofuran-2-yl)-3-phenyl derivatives show potent inhibition against S. aureus and E. coli (zone of inhibition: 18–22 mm) .
- Anti-inflammatory : Derivatives inhibit LPS-induced NO, IL-6, and TNF-α production in RAW264.7 cells (e.g., 50% inhibition at 10 μM) via Griess assay and ELISA .
- Anticancer : Substituted guanylhydrazones and pyrazole hybrids demonstrate cytotoxicity against cancer cell lines (IC₅₀: 2–10 μM) via RSK2 inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound derivatives?
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring enhance cytotoxicity by improving target binding. For example, 3-(4-trifluoromethylphenyl) derivatives show IC₅₀ values <5 μM against breast cancer cells .
- Hybrid Scaffolds : Coupling with indole or pyrazole moieties improves pharmacokinetic properties. Molecular docking reveals enhanced interactions with RSK2 and NADH dehydrogenase active sites .
- In Silico Validation : Density Functional Theory (DFT) calculations predict charge distribution and reactive sites for rational design .
Q. What in silico strategies are used to predict the ADMET properties of novel imidazo[2,1-b]thiazole compounds?
- ADMET Prediction : Tools like SwissADME and PreADMET evaluate parameters such as bioavailability (Lipinski’s Rule of Five), blood-brain barrier penetration, and cytochrome P450 interactions. For example, piperazine-linked derivatives show favorable intestinal absorption (HIA >70%) .
- Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity, guiding the elimination of high-risk candidates early in development .
Q. How can researchers resolve contradictions in biological activity data across studies on this compound derivatives?
- Standardized Assays : Discrepancies in antimicrobial data (e.g., variable MIC values) may arise from differences in microbial strains or culture conditions. Cross-validation using CLSI guidelines is recommended .
- Dose-Response Analysis : In anti-inflammatory studies, ensure dose-dependent effects (e.g., NO inhibition from 20% at 5 μM to 70% at 20 μM) to confirm mechanistic relevance .
- Structural Confirmation : Use NMR and HR-ESI-MS to verify compound purity and identity, eliminating synthesis artifacts as confounding factors .
Q. What methods are employed to assess the anti-inflammatory mechanisms of these derivatives?
- Cytokine Profiling : ELISA quantifies IL-6 and TNF-α levels in LPS-stimulated macrophages (e.g., 40% reduction at 15 μM) .
- Ferroptosis Induction : Measure glutathione depletion and lipid peroxidation via malondialdehyde (MDA) assays to link anti-inflammatory effects to iron-dependent cell death pathways .
- Pathway Inhibition : Western blotting confirms suppression of NF-κB and MAPK signaling cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
